molecular formula C9H13N3O2S B13098479 2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-morpholinoethanethione

2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-morpholinoethanethione

Cat. No.: B13098479
M. Wt: 227.29 g/mol
InChI Key: YHOGDKSSKLCHMA-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-morpholinoethanethione is a heterocyclic compound that contains an oxadiazole ring and a morpholine ring. The oxadiazole ring is a five-membered ring consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-morpholinoethanethione typically involves the formation of the oxadiazole ring followed by the introduction of the morpholine and ethanethione groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a nitrile with an amidoxime in the presence of a catalyst can yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-morpholinoethanethione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-morpholinoethanethione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The oxadiazole ring can interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-morpholinoethanethione is unique due to the combination of the oxadiazole and morpholine rings, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-morpholin-4-ylethanethione

InChI

InChI=1S/C9H13N3O2S/c1-7-8(11-14-10-7)6-9(15)12-2-4-13-5-3-12/h2-6H2,1H3

InChI Key

YHOGDKSSKLCHMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1CC(=S)N2CCOCC2

Origin of Product

United States

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